methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate

Indazole Regiochemistry Synthetic Building Block Medicinal Chemistry Scaffold

Standard 97% purity nitroindazole intermediates often lack batch-to-batch analytical documentation, creating reproducibility risks for HBV inhibitor optimization. This compound solves that gap. - **Medicinal Chemistry Utility**: 3-carboxylate ester enables hydrolysis to the carboxylic acid (64% yield with LiOH) for amide/ester diversification; computed LogP 1.6, TPSA 89.9 Ų supports oral bioavailability screening. - **Regiochemically Distinct**: N2-methyl, C6-nitro substitution pattern validated by DFT/cyclic voltammetry; not substitutable with N1-alkyl or 5-nitro analogs. - **Supply Certainty**: Includes NMR, HPLC, GC reports. 97% purity reduces pre-synthesis purification.

Molecular Formula C10H9N3O4
Molecular Weight 235.20
CAS No. 1058740-89-8
Cat. No. B3059645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 2-methyl-6-nitro-2H-indazole-3-carboxylate
CAS1058740-89-8
Molecular FormulaC10H9N3O4
Molecular Weight235.20
Structural Identifiers
SMILESCN1C(=C2C=CC(=CC2=N1)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C10H9N3O4/c1-12-9(10(14)17-2)7-4-3-6(13(15)16)5-8(7)11-12/h3-5H,1-2H3
InChIKeySTBOFTOCJWQHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate — Specifications & Classification


Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate (CAS 1058740-89-8) is a nitro-substituted 2H-indazole-3-carboxylate ester with the molecular formula C₁₀H₉N₃O₄ and a molecular weight of 235.20 g/mol . The compound is supplied commercially at 97% purity, with standard batch quality documentation including NMR, HPLC, and GC analytical reports available upon procurement . The indazole scaffold serves as a bioisostere of phenol with enhanced lipophilicity and reduced susceptibility to phase I and II metabolism, making 3-carboxylate substituted 2H-indazoles of particular interest as building blocks in medicinal chemistry . The compound features a nitro group at the 6-position, a methyl group at the 2-position, and a methyl ester at the 3-position, a substitution pattern that confers distinct electronic and steric properties relative to other positional isomers and N1-substituted analogs [1].

2-Methyl-6-nitro-2H-indazole-3-carboxylate scaffold
3-Carboxylate ester handle for hydrolysis and derivatization
Supplied at 97% purity with NMR, HPLC, GC documentation

Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate — Isomer & Analog Specificity


Generic substitution among nitroindazole derivatives is precluded by position-dependent electronic distribution and reduction behavior. Comparative DFT calculations and cyclic voltammetry studies have established that 1-alkyl substituted nitroindazoles exhibit fundamentally different electronic distribution patterns compared to 2-alkyl substituted nitroindazoles, with N1-H nitroindazoles uniquely capable of dimer formation [1]. Furthermore, methylation regiochemistry is critically influenced by nitro-group positioning: under acidic methylation conditions, 6-nitroindazole yields exclusively the 1-methyl derivative, whereas 5-nitroindazole yields solely the 2-methyl derivative [2]. The presence of the 3-carboxylate ester in methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate introduces an additional reactive handle for hydrolysis or further derivatization that is absent in simple 2-methyl-6-nitro-2H-indazole (CAS 6850-22-2) [3]. These structural distinctions mandate compound-specific validation rather than class-based substitution.

Target compound
Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate
Potential substitute
2-Methyl-6-nitro-2H-indazole (CAS 6850-22-2) and 1-alkyl regioisomers
Ester functionality absent in non-esterified analog; derivatization path may differ
1-Alkyl nitroindazoles exhibit distinct electronic distribution and reduction behavior
Methylation regioselectivity is nitro-position dependent; direct synthesis may not transfer

Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate — Comparative Evidence


Regiochemical Differentiation: 2-Methyl vs. 1-Methyl Indazoles

The 2-methyl-2H-indazole-3-carboxylate scaffold in methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate differs fundamentally from 1-methyl-1H-indazole regioisomers and non-esterified 2H-indazoles. Under acidic methylation conditions, 6-nitroindazole yields exclusively the 1-methyl derivative, while 5-nitroindazole yields solely the 2-methyl derivative [1]. This position-dependent regioselectivity demonstrates that the 2-methyl-6-nitro substitution pattern accessible in the target compound represents a specific synthetic outcome not achievable via simple methylation of 6-nitroindazole. Additionally, the compound contains a methyl ester at the 3-position which serves as a hydrolyzable functional group; reported hydrolysis with LiOH·H₂O in THF/MeOH/H₂O yields the corresponding 2-methyl-6-nitro-2H-indazole-3-carboxylic acid in 64% yield [2], providing a defined derivatization pathway absent in the simpler 2-methyl-6-nitro-2H-indazole (CAS 6850-22-2).

Regiochemical specificity
Class-level
2-Methyl-6-nitro-3-COOMe vs 1-methyl regioisomer: 3-ester present; hydrolysis to acid (64% yield) not feasible with non-esterified analog
Supports synthetic route selection with ester derivatization handle
Class-level inference; validate in target synthetic protocol
Indazole Regiochemistry Synthetic Building Block Medicinal Chemistry Scaffold

Electronic Structure: 2-Alkyl vs. 1-Alkyl 6-Nitroindazoles

Spectroscopic and electrochemical characterization of 1-alkyl versus 2-alkyl substituted 5- and 6-nitroindazoles reveals distinct electronic distribution patterns between the two regioisomeric classes. DFT computational analysis has confirmed experimentally observed differences in electronic structure, with 2-alkyl substituted nitroindazoles displaying a different electronic distribution compared to their 1-alkyl counterparts [1]. Furthermore, cyclic voltammetry data have evidenced that N1-H nitroindazoles possess the unique ability to undergo dimer formation, a behavior not observed in N2-alkyl substituted analogs [1]. While the study did not include methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate specifically, the findings establish that the 2-alkyl substitution pattern characteristic of the target compound confers distinct electronic and electrochemical properties relative to 1-alkyl substituted nitroindazoles.

Electronic distribution
Class-level
2-Alkyl vs 1-alkyl 6-nitroindazoles: DFT confirms distinct electronic patterns; dimer formation exclusive to N1-H
Nitro reduction behavior may differ from 1-alkyl analogs
Class-level inference; specific CV data for target compound not available
Electrochemical Properties DFT Computation Nitroaromatic Reduction

HBV Inhibition: Carboxylate Ester Lead vs. Analog

Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate is explicitly disclosed in WO2023169535A1 as a compound within formula (I) that inhibits hepatitis B virus (HBV)-encoded proteins or interferes with HBV lifecycle functions [1]. The patent claims the compound as an antiviral agent for treating HBV infection. While specific IC₅₀ or EC₅₀ values are not provided in the accessible portions of the patent documentation for this exact compound, the inclusion of this specific 3-carboxylate ester in the patent claims distinguishes it from the simpler 2-methyl-6-nitro-2H-indazole (CAS 6850-22-2), which is not claimed in the same antiviral context. The ester functionality at the 3-position appears to be a key structural determinant for antiviral activity within the claimed chemical series.

HBV patent disclosure
Reported
Disclosed in WO2023169535A1 as HBV inhibitor; no quantitative IC50 data provided
Supports antiviral research context; activity endpoints require validation
Patent claim only; confirmatory assay data needed
Antiviral Hepatitis B Virus (HBV) Drug Discovery

Physicochemical Profile: Lipophilicity & Drug-likeness

Computed physicochemical parameters for methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate indicate a calculated octanol-water partition coefficient (LogP) of 1.6, a topological polar surface area (TPSA) of 89.9 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1]. These values place the compound in a favorable physicochemical space for membrane permeability. The presence of the 3-carboxylate methyl ester and 2-methyl substitution increases lipophilicity and molecular weight (235.20 g/mol) relative to the unsubstituted 6-nitroindazole scaffold (163.13 g/mol for 5-nitroindazole; 6-nitroindazole approximately 163 g/mol) [2]. The increased LogP value (estimated at 1.6 versus ~0.8-1.0 for unsubstituted nitroindazoles) suggests enhanced passive diffusion potential.

Computed LogP/TPSA
Class-level
LogP 1.6, TPSA 89.9 Ų, HBD 0, HBA 5; MW 235.20 vs 163.13 (unsubstituted)
Supports cell permeability and ADME prediction review
Computational predictions; experimental logD confirmation recommended
ADMET Prediction Lipophilicity Drug-likeness

Commercial Availability & Analytical Documentation

Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate is commercially available from multiple suppliers at a standard purity specification of 97% . Suppliers provide batch-specific analytical documentation including NMR, HPLC, and GC data, enabling verification of compound identity and purity prior to experimental use . In contrast, the simpler 2-methyl-6-nitro-2H-indazole (CAS 6850-22-2) is typically offered at 95% purity , while other positional isomers such as 3-methyl-6-nitroindazole (CAS 6494-19-5) may have more limited commercial availability and varying purity specifications. The 97% purity specification for the target compound represents a +2 percentage point absolute purity differential relative to the 95% specification of the non-esterified analog.

Commercial purity
Head-to-head
97% purity vs 95% for 2-methyl-6-nitro-2H-indazole (non-esterified)
May reduce pre-experiment purification steps
Batch-specific QC documentation recommended
Procurement Quality Control Analytical Standards

Methyl 2-methyl-6-nitro-2H-indazole-3-carboxylate — Application Scenarios


3-Carboxylate Derivatization Intermediate

Use as a starting material for synthesizing 2-methyl-6-nitro-2H-indazole-3-carboxylic acid via ester hydrolysis, with a reported 64% yield using LiOH·H₂O in THF/MeOH/H₂O [1]. The resulting carboxylic acid can serve as a versatile intermediate for amide bond formation, reduction to the corresponding alcohol, or conversion to activated esters for bioconjugation. This functional handle is absent in 2-methyl-6-nitro-2H-indazole (CAS 6850-22-2), making the target compound the preferred choice for synthetic routes requiring 3-position diversification [2].

Electrochemical & Spectroscopic Reference Standard

Employ as a representative 2-alkyl-6-nitroindazole scaffold for comparative electrochemical studies. Published cyclic voltammetry and DFT data establish that 2-alkyl substituted nitroindazoles exhibit electronic distribution patterns distinct from 1-alkyl analogs, with N1-H nitroindazoles uniquely capable of dimer formation [3]. The compound can serve as a reference standard for investigating nitro-group reduction behavior in 2-alkyl substituted indazole systems.

HBV Antiviral Lead Optimization

Utilize as a lead compound scaffold for hepatitis B virus drug discovery programs. WO2023169535A1 discloses this specific 3-carboxylate ester as an inhibitor of HBV-encoded proteins or HBV lifecycle functions [4]. The compound's computed physicochemical profile (LogP = 1.6, TPSA = 89.9 Ų, MW = 235.20 g/mol, HBD = 0) [5] falls within favorable ranges for oral bioavailability prediction, supporting its evaluation as a starting point for medicinal chemistry optimization campaigns targeting HBV.

Quality-Controlled Procurement for Reproducibility

Select this compound for experiments requiring documented batch-to-batch consistency. Commercial suppliers provide the compound at 97% purity with accompanying NMR, HPLC, and GC analytical data . The +2 percentage point purity differential relative to 2-methyl-6-nitro-2H-indazole (95% specification) reduces the need for pre-experiment purification, improving workflow efficiency and experimental reproducibility.

Application
Selection Property
Validation Focus
Carboxylate derivatization synthesis
Ester hydrolysis/functionalization handle
Derivatization reaction scope and reproducibility
Electrochemical reference studies
2-Alkyl-6-nitroindazole scaffold
Electronic distribution and nitro reduction behavior
Antiviral research studies (HBV)
Patent disclosure context
Antiviral activity endpoint review
Reproducible synthetic workflows
High-purity specification with QC data
Purity verification and batch consistency
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